Cas no 3464-50-4 (Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate))
3464-50-4 structure
Product Name:Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate)
Numero CAS:3464-50-4
MF:C29H47ClO2
MW:463.135288476944
CID:313472
PubChem ID:102417
Update Time:2025-04-19
Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate)
- CHOLESTERYL CHLOROACETATE
- 5-CHOLESTEN-3BETA-OL 3-MONOCHLOROACETATE
- Chloressigsaeure-cholesterylester
- chloroacetic acid 17-(1,5-dimethyl-hexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ester
- Cholesterolchloroacetate
- cholesteryl 2-chloroacetate
- CHOLESTERYL CHLOROACETAE
- CHOLESTERYL MONOCHLOROACETATE
- Cholest-5-ene-3-beta-yl chloroacetate
- SCHEMBL162676
- cholesterol chloroacetate
- EINECS 222-415-8
- 3.beta.-(Chloroacetoxy)cholest-5-ene
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2-chloroacetate
- 3464-50-4
- Cholest-5-en-3-ol (3.beta.)-, chloroacetate
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloroacetate
- 3Beta-chloroacetoxycholest-5-ene
- CS-0451416
- NS00049438
- AKOS015955665
- (3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2-chloroacetate
- NSC 102806
- Cholesterylchloroacetate
-
- Inchi: 1S/C29H47ClO2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(32-27(31)18-30)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,28+,29-/m1/s1
- Chiave InChI: XUXXPLDKUZSGKH-OHPSOFBHSA-N
- Sorrisi: ClCC(=O)O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21
Proprietà calcolate
- Massa esatta: 462.32600
- Massa monoisotopica: 462.326
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 32
- Conta legami ruotabili: 8
- Complessità: 714
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3A^2
- XLogP3: 9.7
Proprietà sperimentali
- Densità: 1.05
- Punto di ebollizione: 521.5°Cat760mmHg
- Punto di infiammabilità: 262.9°C
- Indice di rifrazione: 1.522
- PSA: 26.30000
- LogP: 8.17840
Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate) Letteratura correlata
-
1. Crystal and molecular structures of 6β-bromoacetyl- and 6β-chloroacetyl-3,5α-cyclo-5α-cholestane (i-cholesteryl bromoacetate and chloroacetate)H. R. Harrison,Dorothy Crowfoot Hodgkin,E. N. Maslen,W. D. S. Motherwell J. Chem. Soc. C 1971 1275
-
2. Crystal and molecular structure of (23R)-23-hydroxy-3α,5α-cycloergost-7-en-6-oneMichael B. Hursthouse,Stephen Neidle J. Chem. Soc. Perkin Trans. 2 1973 781
-
4. An X-ray examination of geometrical factors affecting conjugative overlap between a cyclopropane ring and an adjacent chromophore in two 3,5-cyclosteroid derivativesRoger C. Pettersen,Olga Kennard,William G. Dauben J. Chem. Soc. Perkin Trans. 2 1972 1929
-
D. H. R. Barton,S. K. Pradhan,S. Sternhell,J. F. Templeton J. Chem. Soc. 1961 255
3464-50-4 (Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso